molecular formula C4H8O4 B184068 1,4-Dioxane-2,3-diol CAS No. 4845-50-5

1,4-Dioxane-2,3-diol

Cat. No.: B184068
CAS No.: 4845-50-5
M. Wt: 120.1 g/mol
InChI Key: YLVACWCCJCZITJ-UHFFFAOYSA-N
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Description

1,4-Dioxane-2,3-diol is an organic compound with the molecular formula C4H8O4. It is a white to off-white crystalline powder that is soluble in water and methanol . This compound is known for its unique structure, which includes a dioxane ring with two hydroxyl groups at the 2 and 3 positions. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and polymer chemistry .

Scientific Research Applications

1,4-Dioxane-2,3-diol has several applications in scientific research:

Safety and Hazards

1,4-Dioxane-2,3-diol can harm the eyes, skin, lungs, liver, and kidneys . It may cause cancer . Workers may be harmed from exposure to 1,4-dioxane . It presents unreasonable risk to human health .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioxane-2,3-diol can be synthesized through the reaction of glyoxal with ethylene glycol. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the dioxane ring . The reaction conditions often include refluxing the reactants in a suitable solvent, such as acetone, to achieve the desired product.

Industrial Production Methods: In industrial settings, this compound is produced by the same glyoxal and ethylene glycol reaction but on a larger scale. The process involves continuous removal of water to drive the reaction to completion. The product is then purified through recrystallization from solvents like acetone or methanol .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxane-2,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1,4-Dioxane-2,3-diol is unique due to the presence of vicinal hydroxyl groups, which impart distinct chemical reactivity and make it a valuable intermediate in organic synthesis. Its ability to form stable complexes and participate in various chemical reactions sets it apart from other dioxane derivatives .

Properties

IUPAC Name

1,4-dioxane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-3-4(6)8-2-1-7-3/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVACWCCJCZITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1038824
Record name 1,4-Dioxane-2,3-diol
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Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,4-Dioxane-2,3-diol
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CAS No.

4845-50-5
Record name 1,4-Dioxane-2,3-diol
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Record name 1,4-Dioxane-2,3-diol
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Record name p-Dioxane-2,3-diol
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Record name 1,4-Dioxane-2,3-diol
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Record name 1,4-Dioxane-2,3-diol
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Record name 1,4-dioxane-2,3-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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